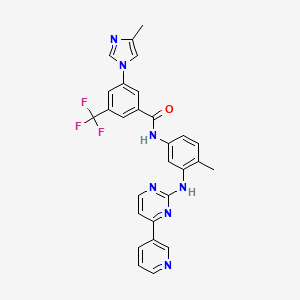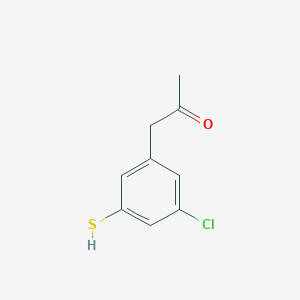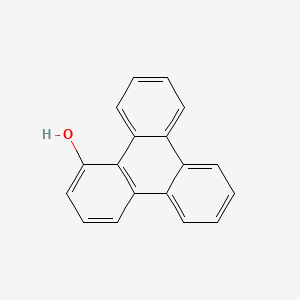
1-Triphenylenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triphenylenol is an organic compound with the molecular formula C18H12O It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon consisting of four fused benzene rings
Méthodes De Préparation
1-Triphenylenol can be synthesized through several methods. One common synthetic route involves the trimerization of benzyne, which can be trapped with a biphenyl derivative to form triphenylene . The hydroxylation of triphenylene can then be achieved using specific reagents and conditions to produce this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-Triphenylenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Applications De Recherche Scientifique
1-Triphenylenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and π-conjugation.
Biology: Its interactions with biological molecules, such as DNA and proteins, are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular targets and disrupt biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-Triphenylenol involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can affect the structure and function of biological molecules, leading to various biological effects. The compound’s planar structure and delocalized π-electron system enable it to interact with DNA, proteins, and other cellular components, potentially disrupting normal cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Triphenylenol can be compared to other similar compounds, such as:
Triphenylene: The parent compound, which lacks the hydroxyl group, has similar aromatic properties but different reactivity and applications.
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings, which has different electronic properties and reactivity.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with a different ring fusion pattern, leading to distinct chemical and physical properties.
This compound’s uniqueness lies in its hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
76885-34-2 |
|---|---|
Formule moléculaire |
C18H12O |
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
triphenylen-1-ol |
InChI |
InChI=1S/C18H12O/c19-17-11-5-10-16-14-7-2-1-6-12(14)13-8-3-4-9-15(13)18(16)17/h1-11,19H |
Clé InChI |
CATVHUNBFWPEKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)
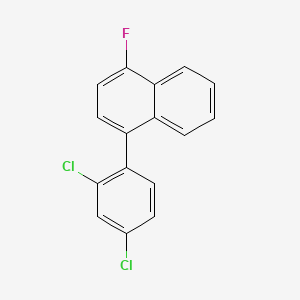
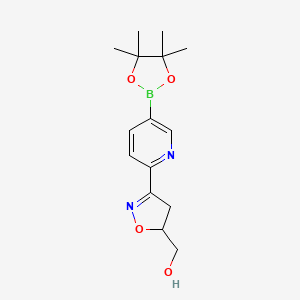



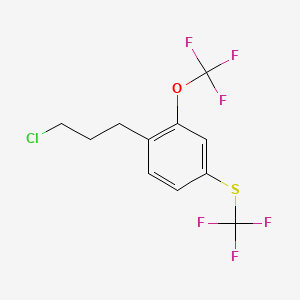
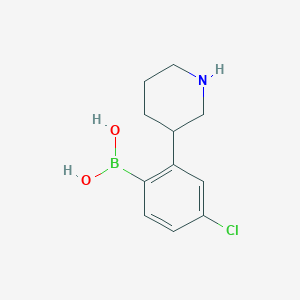
![N-[3-(3-Chloro-4-cyclohexylphenyl)prop-2-en-1-yl]-N-ethylcyclohexanamine](/img/structure/B14071469.png)
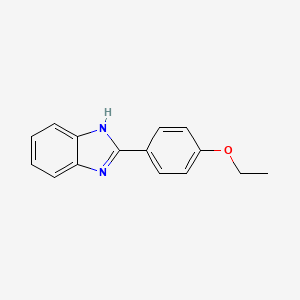
![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)
